Ractopamine

Description

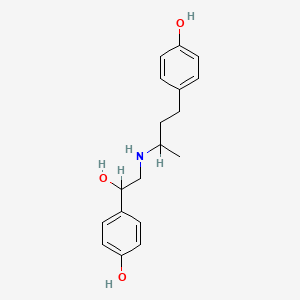

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQZYXCXBBCEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048378 | |

| Record name | Ractopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97825-25-7 | |

| Record name | Ractopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97825-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ractopamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097825257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ractopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57370OZ3P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RACTOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pharmacokinetics and metabolism of ractopamine in swine

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Ractopamine in Swine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a beta-adrenergic agonist, is utilized in the swine industry to enhance protein accretion, improve feed efficiency, and increase carcass leanness. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for optimizing its use and ensuring food safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in swine, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Pharmacokinetics

This compound hydrochloride is rapidly absorbed following oral administration in swine, with peak plasma concentrations generally observed between 0.5 and 2 hours after dosing.[1] The elimination half-life of this compound in pigs is approximately 6 to 7 hours.[1]

Absorption and Distribution

Following oral administration, this compound is readily absorbed from the gastrointestinal tract. Studies using radiolabeled this compound have shown its extensive and rapid distribution to various tissues.[1] Despite its distribution to muscle tissue where it exerts its primary effects, this compound exhibits low lipophilicity, resulting in no detectable residues in fat.[1]

Metabolism

The metabolic fate of this compound in swine is similar to that in other species, including humans.[2] The primary route of metabolism involves the conjugation of the parent molecule to form monoglucuronide and monosulfate metabolites. These conjugation reactions, occurring primarily in the liver, render the compound more water-soluble, facilitating its excretion. In swine, the major metabolites are three distinct monoglucuronides.

Excretion

The primary route of this compound excretion in swine is via the urine. Studies with radiolabeled this compound have demonstrated that approximately 88% of an oral dose is excreted in the urine within seven days, with an additional 9% recovered in the feces. The rapid metabolism and excretion of this compound result in a short withdrawal period for swine administered the compound.

Quantitative Pharmacokinetic and Residue Data

The following tables summarize key quantitative data on the pharmacokinetics and tissue residues of this compound in swine.

Table 1: Pharmacokinetic Parameters of this compound in Swine

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | |

| Elimination Half-Life (t1/2) | 6 - 7 hours |

Table 2: this compound Residue Concentrations in Swine Tissues After 28 Days of Dietary Administration (18 mg/kg feed)

| Tissue | Residue Concentration at Day 7 of Feeding | Reference |

| Urine | 650.06 ng/mL | |

| Kidney | 169.27 ng/g | |

| Liver | 46.09 ng/g | |

| Muscle | 4.94 ng/g | |

| Fat | 3.28 ng/g | |

| Serum | 7.48 ng/mL |

Table 3: Depletion of Parent this compound from Swine Liver and Kidney After Withdrawal from a Diet Containing 20 mg/kg this compound for 7 Days

| Tissue | % Parent this compound of Total Residue (12h Withdrawal) | % Parent this compound of Total Residue (24h Withdrawal) | % Parent this compound of Total Residue (72h Withdrawal) | Reference |

| Liver | 52% | 14.1% | 3.6% | |

| Kidney | 28-30% | 27.5% | 3% |

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Determination of this compound Residues in Swine Tissues by HPLC with Fluorescence Detection (HPLC-FLD)

This method is commonly used for the quantification of this compound in various biological matrices.

-

Sample Preparation:

-

Homogenize tissue samples (e.g., liver, kidney, muscle).

-

Perform an enzymatic hydrolysis step using β-glucuronidase/aryl-sulfatase to deconjugate this compound metabolites back to the parent compound. This is a critical step as a significant portion of this compound is present as conjugates in tissues.

-

Extract this compound from the homogenized and hydrolyzed tissue using an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in an appropriate buffer.

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol and water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a series of solvents to remove interfering substances.

-

Elute the this compound from the cartridge using a suitable solvent, often a mixture of methanol and a weak base.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

-

HPLC-FLD Analysis:

-

HPLC System: A standard high-performance liquid chromatography system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Fluorescence Detection: Excitation and emission wavelengths are set to optimize the detection of this compound (e.g., Ex: 225 nm, Em: 305 nm).

-

Quantification: A calibration curve is generated using this compound standards of known concentrations to quantify the amount of this compound in the samples.

-

Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly specific and sensitive method for the confirmation of this compound residues.

-

Sample Preparation: The sample preparation steps, including homogenization, hydrolysis, and SPE cleanup, are similar to those for HPLC-FLD.

-

LC-MS/MS Analysis:

-

LC System: A liquid chromatography system capable of delivering precise gradients at low flow rates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for unambiguous identification and quantification. For example, the transition of the protonated molecule [M+H]+ at m/z 302.2 to specific product ions is monitored.

-

Internal Standard: An isotopically labeled internal standard, such as this compound-d3, is often used to improve the accuracy and precision of quantification.

-

Visualization of Signaling Pathways and Workflows

This compound-Induced Beta-Adrenergic Signaling Pathway in Swine Skeletal Muscle

The anabolic effects of this compound in swine skeletal muscle are primarily mediated through the beta-adrenergic signaling pathway. This compound binds to beta-adrenergic receptors (predominantly the beta-2 subtype) on the surface of muscle cells. This binding activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to increased protein synthesis and reduced protein degradation, ultimately resulting in muscle hypertrophy.

Caption: this compound signaling pathway in swine skeletal muscle.

Experimental Workflow for this compound Residue Analysis

The following diagram illustrates the general workflow for the analysis of this compound residues in swine tissues.

Caption: Workflow for this compound residue analysis in swine tissues.

Conclusion

The pharmacokinetics of this compound in swine are characterized by rapid absorption, extensive distribution to tissues, and efficient metabolism and excretion. The primary metabolic pathway involves the formation of glucuronide and sulfate conjugates, which are then eliminated primarily through the urine. This comprehensive understanding of this compound's ADME profile is essential for its responsible use in swine production and for the development of effective residue monitoring programs. The provided experimental protocols and pathway visualizations serve as valuable resources for researchers and professionals in the field.

References

The Cellular Mechanisms of Ractopamine in Enhancing Muscle Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ractopamine, a β-adrenergic agonist, is a widely utilized feed additive in the livestock industry to promote lean muscle mass accretion. Its efficacy stems from a direct influence on cellular signaling pathways within skeletal muscle, leading to an increased rate of protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on muscle protein synthesis, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling cascades.

Introduction

The modulation of skeletal muscle mass is a critical area of research with implications for agriculture, human health, and therapeutic development. This compound hydrochloride, a phenethanolamine, serves as a potent tool for enhancing protein accretion in livestock by redirecting nutrients away from fat deposition and towards lean muscle growth.[1] The primary mode of action involves the stimulation of specific cellular signaling pathways that culminate in an elevated rate of muscle protein synthesis.[2][3][4][5] This document will delve into the core cellular and molecular effects of this compound on muscle protein synthesis, providing a technical foundation for researchers in the field.

Core Signaling Pathways

This compound exerts its physiological effects primarily through its interaction with β-adrenergic receptors on the surface of muscle cells. While traditionally considered a β1-agonist, evidence suggests it can also interact with β2-adrenergic receptors, particularly at higher concentrations. More recent research has also identified it as a full agonist at the trace amine-associated receptor 1 (TAAR1). The canonical signaling cascade initiated by β-adrenergic receptor activation is central to its mechanism.

The β-Adrenergic Receptor-cAMP-PKA Pathway

The primary and most well-documented pathway initiated by this compound involves the following steps:

-

Receptor Binding: this compound binds to β-adrenergic receptors (predominantly β1 and β2 subtypes) on the sarcolemma of skeletal muscle cells.

-

G-Protein Activation: This binding event activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP concentrations.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Downstream Phosphorylation: Activated PKA then phosphorylates various downstream target proteins, which ultimately leads to an increase in the rate of protein synthesis.

Involvement of the mTOR Signaling Pathway

The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and protein synthesis. While the direct link between this compound-induced β-adrenergic signaling and mTOR activation is still being fully elucidated, studies have implicated the Akt/mTOR pathway in the hypertrophic effects of β-agonists. It is plausible that crosstalk exists between the PKA and Akt/mTOR pathways, leading to a coordinated enhancement of protein synthesis. Zinc supplementation, which can activate the Akt/mTOR pathway, has been shown to support the growth-promoting effects of this compound, further suggesting the importance of this pathway.

Quantitative Effects on Muscle Protein Synthesis

Numerous studies have quantified the impact of this compound on muscle protein synthesis and related parameters. The following tables summarize key findings from research in pigs, cattle, and in vitro models.

Table 1: Effects of this compound on Fractional Protein Synthesis Rate (FSR) in Pigs

| This compound Dose | Duration | Muscle | FSR (%/day) - Control | FSR (%/day) - this compound | % Increase | Reference |

| 20 ppm | 21-35 days | Semitendinosus | 4.4 | 6.1 | 38.6 | |

| 20 mg/kg | 28 days | Longissimus dorsi | - | - | Increased | |

| 20 mg/kg | 28 days | Biceps femoris | - | - | Increased |

Table 2: Effects of this compound on Myofibrillar Protein Synthesis in Cultured Rat Myotubes

| This compound Conc. | Time Point | Measurement | Effect | p-value | Reference |

| 10⁻⁶ M | 24 h | [³⁵S]methionine incorporation | Increased | < 0.01 | |

| 10⁻⁶ M | 48 h | [³⁵S]methionine incorporation | Increased | < 0.05 | |

| 10⁻⁶ M | 72 h | [³⁵S]methionine incorporation | Increased | < 0.01 | |

| 10⁻⁶ M | 96 h | [³⁵S]methionine incorporation | Increased | < 0.05 | |

| 10⁻⁶ M | - | Myosin heavy-chain synthesis | Increased | < 0.05 |

Table 3: Effects of this compound on Gene Expression Related to Muscle Protein Synthesis in Pigs

| This compound Dose | Duration | Gene | Muscle | Fold Change/Effect | Reference |

| 20 ppm | 3 days | Asparagine Synthetase (Asns) | Longissimus Dorsi | > 3-fold increase | |

| 20 ppm | 3 days | Activating transcription factor 5 (Atf5) | Longissimus Dorsi | Most significantly increased gene | |

| 20 mg/kg | 12 hours | Myosin Heavy Chain (MyHC) IIB | Various | Increased | |

| 20 mg/kg | 2 weeks | Myosin Heavy Chain (MyHC) IIX | Longissimus Dorsi | Decreased | |

| 20 mg/kg | 4 weeks | β2-Adrenergic Receptor | Longissimus Dorsi | Decreased | |

| 20 ppm | 4 weeks | Skeletal muscle α-actin mRNA | Longissimus | Increased |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to provide a framework for replication and further investigation.

In Vitro Muscle Cell Culture and Protein Synthesis Assay

-

Objective: To determine the direct effect of this compound on protein synthesis in a controlled cellular environment.

-

Cell Line: ELC5 myoblasts (a subclone of rat L6 cells).

-

Methodology:

-

Cell Culture: ELC5 myoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C until confluent.

-

Differentiation: Myoblasts are then allowed to differentiate into myotubes.

-

Treatment: Myotubes are incubated with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M).

-

Protein Synthesis Measurement:

-

At specified time points (e.g., 4, 24, 48, 72, 96 hours), the culture medium is replaced with a medium containing a radiolabeled amino acid, such as [³⁵S]methionine.

-

After an incubation period, cells are harvested, and total protein is precipitated.

-

The amount of incorporated radioactivity is measured using a scintillation counter to determine the rate of apparent protein synthesis.

-

-

Specific Protein Analysis: To measure the synthesis of specific proteins like myosin heavy chain, cell lysates are separated by SDS-PAGE, and the radioactivity in the corresponding protein bands is quantified.

-

In Vivo Fractional Protein Synthesis Rate (FSR) Measurement in Pigs

-

Objective: To measure the rate of muscle protein synthesis in live animals fed this compound.

-

Animal Model: Crossbred barrows (e.g., average initial weight of 66.4 kg).

-

Methodology:

-

Dietary Treatment: Pigs are fed a control diet or a diet supplemented with this compound (e.g., 20 ppm) for a specified period (e.g., 14, 21, 28, 35, or 42 days).

-

Isotope Infusion: On the measurement day, pigs undergo a primed-continuous infusion of a stable or radiolabeled amino acid tracer (e.g., L-[ring-2,6-³H(N)]phenylalanine) over several hours.

-

Tissue Sampling: At the end of the infusion period, muscle biopsies (e.g., from the semitendinosus muscle) are collected.

-

Sample Analysis:

-

The enrichment of the tracer amino acid is measured in both the plasma (or tissue homogenate) and in the protein-bound fraction of the muscle tissue using techniques like mass spectrometry or liquid scintillation counting.

-

FSR is calculated based on the rate of incorporation of the labeled amino acid into muscle protein over time.

-

-

Gene Expression Analysis via RNA-Sequencing and qPCR

-

Objective: To identify and quantify changes in the transcriptome of skeletal muscle in response to this compound.

-

Animal Model: Growing female pigs (e.g., 77 ± 7 kg).

-

Methodology:

-

Treatment and Sampling: Pigs are administered this compound (e.g., 20 ppm in feed) for various durations (e.g., 1, 3, 7, 13, or 27 days). At each time point, samples from the Longissimus Dorsi muscle are collected.

-

RNA Extraction: Total RNA is isolated from the muscle tissue samples.

-

RNA-Sequencing:

-

RNA quality is assessed, and libraries are prepared for high-throughput sequencing.

-

Sequencing is performed to generate a comprehensive profile of all expressed genes.

-

Bioinformatic analysis is used to identify differentially expressed genes between control and this compound-treated groups and to perform pathway enrichment analysis.

-

-

Quantitative PCR (qPCR) Confirmation:

-

To validate the RNA-sequencing results, the expression of specific target genes (e.g., Asns, Atf5) is quantified using qPCR on all collected samples.

-

Gene expression levels are typically normalized to a stable housekeeping gene.

-

-

Conclusion

This compound enhances muscle protein synthesis through a well-defined signaling cascade initiated by its binding to β-adrenergic receptors, leading to increased intracellular cAMP and PKA activation. This primary pathway, potentially in concert with the mTOR signaling network, stimulates the translational machinery of the muscle cell. Quantitative data consistently demonstrates a significant increase in both total and myofibrillar protein synthesis rates in response to this compound. Furthermore, transcriptomic analyses have revealed significant upregulation of genes involved in amino acid biosynthesis and protein translation, highlighting a multi-faceted cellular response aimed at increasing protein synthetic capacity. The experimental protocols outlined provide a robust framework for further research into the nuanced molecular effects of this compound and the development of novel strategies for modulating muscle mass.

References

- 1. This compound [asi.k-state.edu]

- 2. The Beta-adrenergic agonist, this compound, increases skeletal muscle expression of Asparagine Synthetase as part of an integrated stress response gene program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meatscience.org [meatscience.org]

- 5. Review: Effects of this compound Hydrochloride (Paylean) on welfare indicators for market weight pigs - PMC [pmc.ncbi.nlm.nih.gov]

Ractopamine's Role in Nutrient Repartitioning in Livestock: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ractopamine hydrochloride, a β-adrenergic agonist, is a feed additive utilized in the livestock industry to modulate nutrient partitioning, resulting in increased muscle mass and decreased fat deposition. This technical guide provides a comprehensive overview of the mechanisms of action, physiological effects, and experimental evaluation of this compound in swine and cattle. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and animal science. The guide details the signaling pathways initiated by this compound, summarizes its quantitative effects on performance and carcass characteristics through structured data tables, outlines common experimental protocols for its evaluation, and describes analytical methods for residue detection.

Introduction

This compound is a phenethanolamine compound that, when included in the final phase of feeding, enhances lean tissue accretion and improves feed efficiency in livestock.[1][2] It functions as a nutrient repartitioning agent, diverting metabolic resources from adipose tissue synthesis towards muscle protein development.[2][3] This guide delves into the core scientific principles underlying this compound's effects, providing the detailed information necessary for advanced research and development in this area.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by binding to and activating β-adrenergic receptors on the surface of muscle and fat cells.[4] This interaction initiates a cascade of intracellular signaling events that ultimately alter the metabolic state of the cell.

Signaling in Adipose Tissue (Lipolysis)

In adipose tissue, this compound primarily stimulates lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol. This process is initiated by the activation of a G-protein coupled receptor, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA subsequently phosphorylates and activates hormone-sensitive lipase, the rate-limiting enzyme in lipolysis.

References

Gene Expression Alterations in Response to Ractopamine Hydrochloride Administration: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the molecular effects of ractopamine, a beta-adrenergic agonist, on gene expression in livestock. It focuses on the significant changes observed in skeletal muscle and adipose tissues, detailing the underlying signaling pathways and experimental methodologies used to elucidate these effects.

Introduction

This compound hydrochloride is a feed additive utilized in the livestock industry to enhance protein accretion, improve feed efficiency, and increase carcass leanness.[1][2] Its mechanism of action is primarily mediated through the activation of β-adrenergic receptors, which triggers a cascade of intracellular signaling events that ultimately alter gene expression patterns in key metabolic tissues.[3][4] This guide synthesizes findings from multiple studies to provide a detailed technical resource on the transcriptomic changes induced by this compound treatment.

Quantitative Gene Expression Data

The following tables summarize the significant changes in gene expression observed in porcine and bovine tissues following this compound administration.

Table 1: Gene Expression Changes in Porcine Skeletal Muscle

| Gene | Muscle Type | This compound Dose (mg/kg feed) | Duration | Fold Change / Effect | Reference |

| Myosin Heavy Chain (MyHC) IIB | Longissimus dorsi (LD), Red Semitendinosus (RST), White Semitendinosus (WST) | 20 | 12 hours - 4 weeks | Increased (P < 0.0001) | [5] |

| MyHC IIA | LD, RST, WST | 20 | 96 hours - 4 weeks | Decreased (P < 0.0001) | |

| MyHC IIX | LD, WST | 20 | 2 - 4 weeks | Decreased (P < 0.001) | |

| MyHC I | LD | 20 | Up to 4 weeks | No significant effect | |

| β2-Adrenergic Receptor (β2-AR) | LD | 20 | 2 weeks | Decreased (P < 0.05) | |

| β1-Adrenergic Receptor (β1-AR) | LD | 20 | Up to 4 weeks | No significant effect | |

| Glycogen Synthase | LD | 20 | 12 hours | Increased (P < 0.05) | |

| Glycogen Synthase | LD | 20 | 4 weeks | Decreased (P < 0.01) | |

| Asparagine Synthetase (ASNS) | Longissimus Dorsi | 20 | 3 days | > 3-fold increase | |

| Activating Transcription Factor 5 (ATF5) | Longissimus Dorsi | 20 | 3 days | Significantly increased | |

| Sestrin-2 (SESN2) | Longissimus Dorsi | 20 | From 3 days | Strongly increased | |

| Cyclin-dependent kinase inhibitor 1A (CDKN1A) | Longissimus Dorsi | 20 | From 3 days | Strongly increased |

Table 2: Gene Expression Changes in Porcine Adipose Tissue

| Gene | This compound Dose (mg/kg feed) | Duration | Fold Change / Effect | Reference |

| Fatty Acid Synthase (FAS) | 20 and 60 | 14 - 42 days | Decreased (P < 0.05) | |

| Glucose Transporter 4 (GLUT4) | 60 | 14 days | Decreased (P < 0.05) | |

| Sterol Regulatory Element-Binding Protein 1 (SREBP-1) | 20 and 60 | 28 - 42 days | Decreased (P < 0.05) | |

| Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2) | 20 and 60 | 28 - 42 days | Decreased (P < 0.05) | |

| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | 20 and 60 | 14 - 42 days | Increased (P < 0.05) |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound on gene expression.

Animal Models and this compound Administration

-

Porcine Studies:

-

Animals: Large White or crossbred pigs, typically in the finishing phase (e.g., starting at approximately 84 kg body weight).

-

Diet: Standard corn and soybean meal-based diets.

-

This compound Supplementation: this compound hydrochloride (Paylean®, Elanco Animal Health) is mixed into the feed at concentrations ranging from 20 to 60 mg/kg.

-

Treatment Duration: Varies from short-term (12 hours) to long-term (up to 42 days).

-

-

Bovine Studies:

-

Animals: Finishing steers and heifers.

-

Diet: Steam-flaked corn-based diets.

-

This compound Supplementation: this compound hydrochloride (Optaflexx®, Elanco Animal Health) is typically provided at a dose of 200 mg/head/day.

-

Treatment Duration: Commonly administered for the last 28 to 42 days of the finishing period.

-

Tissue Collection and RNA Extraction

-

Tissue Sampling: Skeletal muscle (e.g., Longissimus dorsi, semitendinosus) and subcutaneous adipose tissue samples are collected post-mortem or via biopsy. Samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

-

RNA Isolation: Total RNA is extracted from tissue samples using methods such as the acid guanidinium thiocyanate-phenol-chloroform extraction (e.g., TRIzol reagent) or commercially available kits, followed by purification steps to remove genomic DNA contamination.

Gene Expression Analysis

-

Real-Time Quantitative PCR (RT-qPCR):

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using reverse transcriptase and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers are designed to amplify target genes and a stable reference gene (e.g., GAPDH, β-actin) for normalization.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based detection method or probe-based assays. The reaction typically includes a cDNA template, forward and reverse primers, and a qPCR master mix.

-

Thermal Cycling: A standard thermal cycling protocol is used, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

-

-

RNA-Sequencing (RNA-Seq):

-

Library Preparation: RNA-seq libraries are constructed from high-quality total RNA. This process involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to the reference genome. Gene expression levels are quantified by counting the number of reads mapped to each gene, often expressed as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between treatment and control groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflows for gene expression analysis.

This compound Signaling Pathway in Adipose and Muscle Cells

References

The Metabolic Fate of Ractopamine and its Metabolites in Cattle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ractopamine hydrochloride, a β-adrenergic agonist, is utilized in the cattle industry to enhance feed efficiency and promote muscle growth. Its use, however, is subject to stringent regulatory oversight in many countries due to concerns about potential residues in edible tissues. Understanding the metabolic fate of this compound in cattle is therefore of paramount importance for ensuring food safety, adhering to international trade standards, and for the continued development of safe and effective growth-promoting agents. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in bovine species, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of this compound in cattle is characterized by rapid absorption and extensive metabolism, followed by a relatively swift excretion. The metabolic fate is similar across target species, including pigs and cattle, as well as in laboratory animals and humans.

Absorption: Following oral administration as a feed additive, this compound is rapidly absorbed from the gastrointestinal tract. In cattle, at least 45% of the administered dose is absorbed.

Distribution: Once absorbed, this compound is distributed throughout the body via the bloodstream. Residue studies indicate that the highest concentrations of this compound and its metabolites are found in the liver, which is a primary site of metabolism. Other tissues where residues can be detected include the kidney, eye tissues, lung, spleen, heart, and muscle. This compound has low lipophilicity, resulting in very low residue levels in fat tissue.

Metabolism: this compound undergoes extensive metabolism in cattle, primarily through conjugation reactions. The parent compound is biotransformed into more water-soluble metabolites to facilitate excretion. The major metabolic pathways involve the formation of monoglucuronide and monosulfate conjugates. In cattle, four major metabolites have been identified: two ring A monoglucuronides, one ring B monoglucuronide, and one diglucuronide. The majority of this compound excreted in urine is in the form of these metabolites, with parent this compound accounting for less than 5% of the total excreted amount. The liver and small intestine are the primary sites of this metabolic activity.

Excretion: this compound and its metabolites are eliminated from the body through both urine and feces. Studies have shown that approximately 45.6% of a radiolabeled dose is excreted in the urine and 52.3% in the feces within 10 days of administration. The excretion is rapid, with about 95% of the ingested amount eliminated within three days.

Quantitative Data on this compound Residues

The concentration of this compound and its metabolites in various tissues and excreta is a critical aspect of food safety assessments. The following tables summarize quantitative data from several studies. "Parent this compound" refers to the unmetabolized drug, while "total this compound" includes the parent compound and its metabolites, typically measured after enzymatic hydrolysis.

Table 1: this compound Residue Concentrations in Cattle Tissues

| Tissue | Parent this compound (ng/g) | Total this compound (ng/g) | Withdrawal Period | Reference |

| Liver | 3.40 - 3.54 | 3.46 - 14.19 | 2 days | |

| Liver | - | 105.04 ± 38.4 | - | |

| Liver | 9.3 | - | 0 days | |

| Liver | 2.5 | - | 3 days | |

| Muscle | < 0.12 - 1.13 | < 0.12 - 1.72 | 2 days | |

| Muscle | - | 5.37 ± 0.95 | - | |

| Kidney | 97.5 | - | 0 days | |

| Kidney | 3.4 | - | 3 days | |

| Small Intestine | - | 16.97 ± 20.2 | - | |

| Abomasum | - | 23.52 ± 47.6 | - | |

| Reticulum | - | 13.19 ± 12.7 | - | |

| Large Intestine | 3.97 - 7.44 | 4.80 - 8.45 | 2-7 days | |

| Adipose Tissue | 0.16 - 0.26 | 0.18 - 0.50 | 2-7 days |

**Table

In Vitro Effects of Ractopamine on Primary Muscle Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ractopamine, a β-adrenergic agonist, is recognized for its ability to promote muscle hypertrophy and protein accretion. Understanding its mechanisms of action at the cellular level is crucial for applications in both veterinary science and potential therapeutic development. This technical guide provides an in-depth overview of the in vitro effects of this compound on primary muscle cell cultures, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Muscle Cells

The following tables summarize the key quantitative data from in vitro studies on the effects of this compound on muscle cell cultures.

| Cell Type | This compound Concentration | Duration | Endpoint | Observation | p-value | Reference |

| ELC5 Myotubes (Rat L6 subclone) | 10⁻⁶ M | 24 h | [³⁵S]methionine Incorporation | Increased protein synthesis | < 0.01 | [1] |

| ELC5 Myotubes (Rat L6 subclone) | 10⁻⁶ M | 48 h | [³⁵S]methionine Incorporation | Increased protein synthesis | < 0.05 | [1] |

| ELC5 Myotubes (Rat L6 subclone) | 10⁻⁶ M | 72 h | [³⁵S]methionine Incorporation | Increased protein synthesis | < 0.01 | [1] |

| ELC5 Myotubes (Rat L6 subclone) | 10⁻⁶ M | 96 h | [³⁵S]methionine Incorporation | Increased protein synthesis | < 0.05 | [1] |

| ELC5 Myotubes (Rat L6 subclone) | 10⁻⁶ M and 10⁻⁵ M | Not Specified | Cellular Protein Accretion | Significant increase compared to 10⁻⁸ and 10⁻⁹ M | < 0.05 | [1] |

| C2C12 Myoblasts | 10 µM | 48 h | Cell Number, Protein, and DNA concentrations | ~30% increase | Not Specified | |

| C2C12 Myoblasts and Myotubes | 10 µM | Not Specified | cAMP Production | Significant increase | Not Specified |

Table 1: Effects of this compound on Protein Synthesis and Cell Growth

| Cell Type | This compound Treatment | Duration | Gene | Regulation | p-value | Reference |

| Porcine Muscle | 20 mg/kg (in vivo) | 96 h | MyHC Type IIA | Decreased | < 0.0001 | |

| Porcine Muscle | 20 mg/kg (in vivo) | 1 week | MyHC Type IIA | Decreased | < 0.0001 | |

| Porcine Muscle | 20 mg/kg (in vivo) | 2 weeks | MyHC Type IIX | Decreased | < 0.001 | |

| Porcine Muscle | 20 mg/kg (in vivo) | 4 weeks | MyHC Type IIX | Decreased | < 0.0001 | |

| Porcine Muscle | 20 mg/kg (in vivo) | 12 h | MyHC Type IIB | Increased | < 0.0001 | |

| Porcine Muscle | 20 mg/kg (in vivo) | 2 weeks | β2-Adrenergic Receptor | Decreased | < 0.05 |

Table 2: Effects of this compound on Gene Expression in Muscle Tissue

Experimental Protocols

Isolation and Culture of Primary Skeletal Muscle Satellite Cells

This protocol is a synthesis of established methods for isolating primary myoblasts from muscle tissue.

Materials:

-

Skeletal muscle tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Dispase B

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Collagen-coated culture flasks/plates

Procedure:

-

Tissue Collection and Preparation: Aseptically collect skeletal muscle tissue and place it in cold DMEM supplemented with antibiotics. Trim away any fat and connective tissue. Mince the muscle into a fine slurry.

-

Enzymatic Digestion:

-

Incubate the minced tissue in a solution of Collagenase Type II and Dispase B in DMEM at 37°C with gentle agitation for 45-60 minutes.

-

Neutralize the enzymes with an equal volume of DMEM containing 10% FBS.

-

Filter the cell suspension through a series of cell strainers (100 µm, 70 µm, and 40 µm) to remove undigested tissue.

-

-

Cell Culture and Myoblast Enrichment:

-

Centrifuge the filtered cell suspension and resuspend the pellet in a proliferation medium (e.g., DMEM with 20% FBS and antibiotics).

-

Plate the cells onto collagen-coated flasks. Myoblasts will attach to the collagen surface.

-

After an initial incubation period (24-48 hours), non-adherent cells can be removed by washing with PBS.

-

-

Myoblast Proliferation and Differentiation:

-

Culture the myoblasts in proliferation medium until they reach 70-80% confluency.

-

To induce differentiation into myotubes, replace the proliferation medium with a differentiation medium (e.g., DMEM with 2% horse serum). Myotube formation is typically observed within 3-5 days.

-

Measurement of Protein Synthesis via [³⁵S]-Methionine Incorporation

This protocol details the measurement of de novo protein synthesis in cultured myotubes.

Materials:

-

Differentiated myotube cultures

-

Methionine-free DMEM

-

[³⁵S]-Methionine

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Scintillation fluid and counter

Procedure:

-

Pre-incubation: Wash the myotube cultures with methionine-free DMEM to deplete endogenous methionine pools. Incubate in methionine-free DMEM for 30-60 minutes.

-

This compound Treatment and Radiolabeling:

-

Add fresh methionine-free DMEM containing the desired concentration of this compound and [³⁵S]-methionine (typically 1-10 µCi/mL).

-

Incubate for the desired time period (e.g., 4, 24, 48, 72, 96 hours).

-

-

Cell Lysis and Protein Precipitation:

-

Wash the cells with cold PBS to remove unincorporated [³⁵S]-methionine.

-

Lyse the cells with a solution of NaOH.

-

Precipitate the protein by adding cold TCA. Incubate on ice for at least 30 minutes.

-

-

Quantification:

-

Collect the protein precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters with cold TCA and ethanol to remove any remaining unincorporated label.

-

Place the dried filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of newly synthesized protein.

-

Mandatory Visualizations

Signaling Pathways of this compound in Muscle Cells

This compound primarily exerts its effects through the β-adrenergic signaling pathway. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to increased protein synthesis and potentially influencing other pathways like the Akt/mTOR pathway, a key regulator of muscle growth.

Caption: this compound signaling cascade in muscle cells.

Experimental Workflow for In Vitro this compound Studies

The following diagram outlines a typical workflow for investigating the effects of this compound on primary muscle cell cultures.

Caption: Workflow for studying this compound in vitro.

References

Bioavailability and Tissue Distribution of Ractopamine in Animal Models: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ractopamine hydrochloride is a phenethanolamine β-adrenergic agonist used as a feed additive in some countries to improve production efficiency in livestock, notably swine, cattle, and turkeys. By acting as a repartitioning agent, this compound redirects nutrients from fat deposition towards muscle accretion, resulting in increased lean muscle mass and improved feed efficiency. Understanding the bioavailability, tissue distribution, and depletion kinetics of this compound is critical for ensuring food safety, meeting regulatory requirements, and managing international trade, as maximum residue limits (MRLs) and tolerance levels vary significantly across the globe.

This technical guide provides an in-depth overview of the pharmacokinetics of this compound in key animal models. It summarizes quantitative data on bioavailability and tissue residues, details common experimental protocols for its analysis, and visualizes its mechanism of action and analytical workflows.

Mechanism of Action

This compound functions by binding to and activating β-adrenergic receptors (β-AR) on the surface of muscle and fat cells, mimicking the effects of natural catecholamines like epinephrine. This binding initiates a transmembrane signaling cascade. The activated receptor stimulates a G-protein, which in turn activates the enzyme adenylate cyclase. Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that triggers a protein kinase A (PKA) cascade. In muscle cells, this cascade ultimately enhances protein synthesis, leading to muscle hypertrophy. In adipocytes, the same pathway increases lipolysis (the breakdown of fat) and inhibits lipogenesis (the synthesis of fatty acids and triglycerides).

Ractopamine's Interaction with Beta-Adrenergic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ractopamine is a phenethanolamine compound classified as a beta-adrenergic agonist. It is utilized in the livestock industry as a feed additive to promote muscle growth and improve feed efficiency, a process known as repartitioning. This effect is primarily mediated through its interaction with beta-adrenergic receptors (β-ARs) on the surface of cells, particularly in skeletal muscle and adipose tissue. Understanding the nuanced interactions of this compound and its stereoisomers with the different β-AR subtypes (β1, β2, and β3) is crucial for elucidating its mechanism of action and for the development of more selective and effective therapeutic agents. This guide provides a detailed technical overview of these interactions, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

This compound hydrochloride is a racemic mixture of four stereoisomers: (R,R), (R,S), (S,R), and (S,S). Research has demonstrated that the biological activity of this compound resides primarily in the (R,R)-stereoisomer, also known as butopamine.

Data Presentation: Quantitative Analysis of this compound-β-AR Interaction

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and its stereoisomers at different β-adrenergic receptor subtypes.

| Stereoisomer | Receptor Subtype | Dissociation Constant (Kd) (nM) | Species/Cell Line | Reference |

| (R,R) | β1-AR | 29 | Porcine (CHO cells) | |

| β2-AR | 26 | Porcine (CHO cells) | ||

| (R,S) | β1-AR | 463 | Porcine (CHO cells) | |

| β2-AR | 78 | Porcine (CHO cells) | ||

| (S,R) | β1-AR | 3,230 | Porcine (CHO cells) | |

| β2-AR | 831 | Porcine (CHO cells) | ||

| (S,S) | β1-AR | 16,600 | Porcine (CHO cells) | |

| β2-AR | 3,530 | Porcine (CHO cells) | ||

| Racemic | β1-AR vs β2-AR | ~20-fold more selective for β1 | Rat glioma cells |

Table 1: Binding Affinity of this compound Stereoisomers for β1 and β2-Adrenergic Receptors.

| Ligand | Receptor Subtype | EC50 | Emax | Assay | Species/Cell Line | Reference |

| (R,R)-Ractopamine | β1-AR | - | 35% of Isoproterenol | cAMP Accumulation | Porcine (CHO cells) | |

| β2-AR | - | Equal to Isoproterenol | cAMP Accumulation | Porcine (CHO cells) | ||

| Racemic this compound | mTAAR1 | 16 ± 4 µM | Full Agonist | Chloride Conductance | Mouse (Oocytes) |

Table 2: Functional Potency of this compound. Note: Specific EC50 and Emax values for this compound at β-adrenergic subtypes are not consistently reported in the literature; efficacy is often expressed relative to the full agonist isoproterenol. There is a notable lack of quantitative data for the β3-adrenergic receptor.

Signaling Pathways

Activation of β-adrenergic receptors by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, mediating the physiological effects of this compound.

In adipose tissue, PKA phosphorylates and activates hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), key enzymes in the breakdown of triglycerides (lipolysis). In skeletal muscle, the downstream targets of PKA leading to increased protein synthesis are less well-defined but are an active area of research.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand of known affinity.

An In-depth Technical Guide on the Chronopharmacology of Ractopamine Administration in Finishing Pigs

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intersection of chronobiology and pharmacology in the application of ractopamine for finishing pigs. By understanding the influence of circadian rhythms on drug efficacy and metabolism, professionals can optimize administration strategies to enhance growth performance and carcass characteristics while ensuring animal welfare.

Introduction to this compound and Chronopharmacology

This compound hydrochloride is a beta-adrenergic agonist used as a feed additive to promote leanness and improve feed efficiency in finishing pigs.[1][2] It functions as a nutrient repartitioning agent, diverting nutrients from fat deposition towards muscle protein accretion.[2][3] This results in increased weight gain, improved feed efficiency, and a higher percentage of lean meat in the carcass.[1] The pharmacological action of this compound is mediated primarily through the stimulation of β1 and β2 adrenergic receptors.

Chronopharmacology is the study of how the timing of drug administration influences its effects, based on the body's natural circadian rhythms. These endogenous biological clocks regulate a vast array of physiological processes, including metabolism, hormone secretion, and feed intake behavior, which can significantly impact a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). In swine, feeding behavior exhibits distinct diurnal patterns, with peak intake often occurring in the late afternoon. Understanding these rhythms is critical for optimizing the therapeutic window of drugs like this compound.

Mechanism of Action: this compound Signaling Pathways

This compound primarily exerts its effects by binding to β-adrenergic receptors on the surface of muscle and fat cells. This binding initiates a cascade of intracellular events that ultimately leads to increased protein synthesis and decreased protein degradation in muscle, alongside increased fat breakdown (lipolysis) in adipose tissue.

Key Signaling Events:

-

Receptor Binding: this compound binds to β1 and β2 adrenergic receptors.

-

G-Protein Activation: The receptor-agonist complex activates a stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The Gs protein activates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

Downstream Effects:

-

In Muscle: PKA-dependent phosphorylation stimulates pathways leading to muscle hypertrophy, including increased protein synthesis.

-

In Adipose Tissue: PKA activates hormone-sensitive lipase, which promotes the breakdown of stored triglycerides into free fatty acids (lipolysis).

-

Recent evidence also suggests that this compound is a full agonist at the Trace Amine-Associated Receptor 1 (TAAR1), which may contribute to its physiological and behavioral effects.

Experimental Protocols for this compound Chronopharmacology Studies

A typical experimental design to investigate the chronopharmacology of this compound involves administering the compound at different times relative to the pig's light-dark cycle and feeding schedule.

Methodology:

-

Subjects: Finishing pigs (e.g., PIC L337 × C22), balanced for weight and sex, are housed in individual or small group pens to monitor feed intake accurately.

-

Housing: Environmentally controlled facilities with a set photoperiod (e.g., 12h light: 12h dark) to entrain circadian rhythms.

-

Diet: A standard corn-soybean meal-based finishing diet formulated to meet or exceed NRC requirements. Diets must contain at least 16% crude protein when using this compound.

-

Treatment Groups:

-

Control (No this compound)

-

Morning Administration (e.g., 06:00 h)

-

Afternoon Administration (e.g., 18:00 h)

-

-

Administration: this compound is mixed into a portion of the daily feed and provided at the designated time. Dosages typically range from 5 to 10 mg/kg of feed.

-

Data Collection:

-

Growth Performance: Body weight and feed disappearance are measured weekly.

-

Pharmacokinetics: Blood samples are collected at timed intervals post-administration to determine plasma concentrations of this compound and its metabolites.

-

Pharmacodynamics: At the end of the trial (typically 21-35 days), pigs are harvested for carcass data collection (e.g., hot carcass weight, loin muscle area, backfat thickness).

-

-

Analytical Methods: this compound concentrations in plasma and tissue can be quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Quantitative Data Summary

While specific chronopharmacological studies directly comparing morning versus evening administration of this compound in finishing pigs are not widely published in publicly accessible literature, we can synthesize data from various studies on its general effects and pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound in Swine

| Parameter | Value | Species/Conditions | Reference |

| Time to Peak Plasma (Tmax) | 0.5 - 2 hours | Swine, oral administration | |

| Elimination Half-life (t½) | ~4 - 7 hours | Swine/Rats, oral administration | |

| Primary Excretion Route | Urine (~88%) | Swine, oral administration | |

| Major Metabolites | Monoglucuronide conjugates | Swine |

Note: These parameters can be influenced by factors such as feed intake and time of day, which forms the basis for chronopharmacological investigation.

Table 2: Effects of this compound (5-10 ppm) on Growth Performance and Carcass Traits (21-28 Day Administration)

| Parameter | Control (No RAC) | This compound (5-10 ppm) | Percent Change | Reference(s) |

| Growth Performance | ||||

| Average Daily Gain (ADG) | ~0.93 kg | ~1.08 kg | +16% | |

| Feed Efficiency (G:F) | ~0.363 | ~0.390 | +7.4% | |

| Final Body Weight (21 days) | ~116.4 kg | ~119.7 kg | +2.8% | |

| Carcass Characteristics | ||||

| Hot Carcass Weight | ~183.1 lb (83.0 kg) | ~192.8 lb (87.5 kg) | +5.3% | |

| Loin Muscle Area | Varies | Increased | ↑ | |

| Dressing Percentage | ~75.4% | ~76.4% | +1.3% |

Data compiled and averaged from multiple studies for illustrative purposes. Actual results vary based on genetics, diet, and specific experimental conditions.

Logical Relationships and Chronopharmacological Hypothesis

The efficacy of this compound is dependent on its absorption and the physiological state of the target tissues. Swine are typically diurnal, with major feeding periods often occurring in the morning and late afternoon. Administering this compound to coincide with these peak feeding times could enhance its absorption and subsequent action.

Hypothesis: Administering this compound just before the main daily feeding event (e.g., late afternoon) may lead to greater efficacy compared to administration during a period of lower feed intake and metabolic activity (e.g., late night or early morning). This is because the drug would be absorbed along with a bolus of nutrients, providing the necessary substrates for the increased protein synthesis stimulated by this compound.

Considerations and Future Directions

While the principle of chronopharmacology is well-established, its specific application to this compound in commercial swine production requires further research. Key considerations include:

-

Receptor Desensitization: Prolonged exposure to β-agonists can lead to downregulation and desensitization of β-adrenergic receptors, reducing the drug's effectiveness over time. Timed or intermittent dosing strategies could potentially mitigate this effect.

-

Behavioral Effects: this compound administration has been associated with increased activity and restlessness, and can make pigs more difficult to handle. It is unknown if the timing of administration could modulate these behavioral side effects.

-

Practicality: Implementing timed-dosing regimens in large-scale commercial operations presents logistical challenges that must be addressed.

Future research should focus on controlled studies that directly compare the pharmacokinetic and pharmacodynamic outcomes of this compound administered at different points in the circadian cycle of finishing pigs. Such studies would provide the data necessary to develop evidence-based recommendations for optimizing its use, potentially improving production efficiency and animal welfare simultaneously.

References

The Decisive Role of Chirality: An In-depth Technical Guide to the Stereoisomers of Ractopamine and Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ractopamine, a beta-adrenergic agonist, is widely recognized for its use as a feed additive to enhance leanness in livestock. However, the commercial formulation of this compound is a racemic mixture of four distinct stereoisomers: (R,R), (R,S), (S,R), and (S,S). It is a well-established principle in pharmacology that stereoisomerism can profoundly influence the biological activity of a compound. This technical guide provides a comprehensive investigation into the stereoisomers of this compound, detailing their differential bioactivities, the experimental protocols to assess these differences, and the underlying signaling pathways. All quantitative data are presented in structured tables for clear comparison, and key experimental and logical workflows are visualized using diagrams.

Bioactivity of this compound Stereoisomers

The pharmacological effects of this compound are primarily mediated through its interaction with β-adrenergic receptors (β-ARs), leading to downstream cellular responses. However, the four stereoisomers of this compound exhibit significant differences in their affinity for and activation of these receptors.

Receptor Binding Affinity

The initial step in eliciting a biological response is the binding of a ligand to its receptor. The binding affinities of the this compound stereoisomers to porcine β1- and β2-adrenergic receptors have been quantified, revealing a clear stereoselective preference.

| Stereoisomer | β1-AR Dissociation Constant (Kd, nM) | β2-AR Dissociation Constant (Kd, nM) |

| (R,R) | 29[1][2] | 26[1][2] |

| (R,S) | 463[1] | 78 |

| (S,R) | 3,230 | 831 |

| (S,S) | 16,600 | 3,530 |

Table 1: Binding affinities of this compound stereoisomers to porcine β1- and β2-adrenergic receptors. A lower Kd value indicates a higher binding affinity.

As evidenced by the data, the (R,R)-ractopamine stereoisomer possesses the highest affinity for both β1- and β2-adrenergic receptors, with Kd values significantly lower than the other three stereoisomers.

Functional Bioactivity

Beyond receptor binding, the functional consequence of this interaction is paramount. The bioactivity of this compound stereoisomers has been assessed through their ability to stimulate adenylyl cyclase and induce lipolysis.

1.2.1. Adenylyl Cyclase Activation

Upon binding to β-adrenergic receptors, an agonist typically activates the enzyme adenylyl cyclase, which converts ATP to cyclic AMP (cAMP), a crucial second messenger. Studies in Chinese hamster ovary (CHO) cells expressing cloned porcine β-adrenergic receptors have demonstrated that the (R,R) isomer is the most potent activator of adenylyl cyclase, primarily through the β2-AR. The (S,R) isomer showed a partial agonist effect, while the (R,S) and (S,S) isomers were ineffective at activating adenylyl cyclase through the β2-AR. Notably, none of the stereoisomers significantly stimulated adenylyl cyclase through the β1-AR.

1.2.2. Lipolysis Stimulation

In porcine adipocytes, the (R,R) stereoisomer was as effective as the non-selective β-agonist isoproterenol in stimulating lipolysis. The (S,R) isomer was approximately half as effective, whereas the (R,S) and (S,S) isomers did not stimulate lipolysis. This differential activity in a physiologically relevant process underscores the importance of stereochemistry in the biological actions of this compound.

In Vivo Effects on Growth and Carcass Composition

A study in rats provided further evidence of the dominant role of the (R,R) stereoisomer in the growth-promoting and leanness-enhancing effects of this compound.

| Treatment | Body Weight Gain (g) | Carcass Crude Protein (g) | Carcass Lipid (g) |

| Control | 35.8 | 34.5 | 22.1 |

| Racemic this compound | 41.5 | 37.8 | 18.9 |

| (R,R)-Ractopamine | 40.1 | 37.1 | 21.3 |

| (R,S)-Ractopamine | 36.5 | 34.9 | 21.5 |

| (S,R)-Ractopamine | 36.1 | 34.7 | 21.8 |

| (S,S)-Ractopamine | 35.5 | 34.3 | 22.0 |

Table 2: Effects of this compound and its stereoisomers on growth and carcass composition in rats over a 14-day treatment period.

The results indicate that the (R,R) isomer is responsible for the majority of the positive effects on body weight gain and carcass protein deposition observed with the racemic mixture.

Signaling Pathways

This compound exerts its effects through at least two distinct signaling pathways: the well-characterized β-adrenergic pathway and the more recently identified Trace Amine-Associated Receptor 1 (TAAR1) pathway.

β-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for β-adrenergic agonists like this compound involves the activation of a G-protein coupled receptor (GPCR), leading to the production of cAMP.

Figure 1. β-Adrenergic signaling pathway activated by this compound.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

Recent research has identified this compound as a full agonist at TAAR1, another GPCR. Activation of TAAR1 also leads to an increase in intracellular cAMP, suggesting a convergence with the β-adrenergic pathway's second messenger system.

Figure 2. TAAR1 signaling pathway activated by this compound.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Chiral Separation of this compound Stereoisomers by Capillary Electrophoresis

This method allows for the baseline separation of all four this compound stereoisomers.

Materials:

-

Capillary electrophoresis (CE) system

-

Fused-silica capillary

-

Running buffer: Phosphate buffer (pH 6.0)

-

Chiral selector: Sulfated-α-cyclodextrin (S-α-CD)

-

This compound stereoisomer standards

-

Sample matrix (e.g., feed premix extract)

Procedure:

-

Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the running buffer.

-

Buffer and Sample Preparation: Prepare the running buffer containing the optimized concentration of S-α-CD. Dissolve this compound standards and prepare sample extracts in the running buffer.

-

Electrophoretic Separation:

-

Set the CE instrument parameters (e.g., voltage, temperature).

-

Inject the sample or standard into the capillary.

-

Apply the separation voltage.

-

Detect the separated isomers using a UV detector at the appropriate wavelength.

-

-

Data Analysis: Identify and quantify each stereoisomer based on its migration time and peak area relative to the standards.

Figure 3. Workflow for chiral separation of this compound stereoisomers.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is used to determine the binding affinity (Kd) of each stereoisomer.

Materials:

-

Cell membranes expressing the β-adrenergic receptor of interest

-

Radiolabeled ligand (e.g., [¹²⁵I]iodocyanopindolol)

-

Unlabeled this compound stereoisomers

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled this compound stereoisomer. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist).

-

Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the unlabeled stereoisomer. Plot the data and use non-linear regression to determine the Ki (and subsequently Kd) for each stereoisomer.

Adenylyl Cyclase Activity Assay

This assay measures the ability of each stereoisomer to stimulate cAMP production.

Materials:

-

Whole cells or cell membranes expressing the β-adrenergic receptor

-

This compound stereoisomers

-

Assay buffer containing ATP and a phosphodiesterase inhibitor

-

cAMP detection kit (e.g., ELISA or time-resolved fluorescence-based kit)

Procedure:

-

Cell Stimulation: Incubate the cells or membranes with varying concentrations of each this compound stereoisomer for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Generate dose-response curves for each stereoisomer and determine the EC50 and maximal response (Emax) to assess their potency and efficacy as agonists.

Lipolysis Assay in Primary Adipocytes

This assay assesses the physiological response of fat cells to each stereoisomer.

Materials:

-

Isolated primary adipocytes

-

Krebs-Ringer bicarbonate buffer with albumin

-

This compound stereoisomers

-

Glycerol and/or free fatty acid quantification kit

Procedure:

-

Adipocyte Incubation: Incubate isolated adipocytes in the buffer with various concentrations of each this compound stereoisomer.

-

Sample Collection: At specific time points, collect aliquots of the incubation medium.

-

Metabolite Quantification: Measure the concentration of glycerol or free fatty acids released into the medium using a colorimetric or fluorometric assay kit.

-

Data Analysis: Plot the amount of glycerol or free fatty acids released over time to determine the rate of lipolysis for each stereoisomer concentration. Generate dose-response curves to determine the EC50 and Emax.

Figure 4. General experimental workflow for assessing stereoisomer bioactivity.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates that the bioactivity of this compound is highly dependent on its stereochemistry. The (R,R)-stereoisomer is the primary driver of the desired pharmacological effects, exhibiting the highest affinity for β-adrenergic receptors and the greatest functional activity in stimulating downstream signaling and physiological responses. The other stereoisomers are significantly less active or inactive. This knowledge is critical for researchers and drug development professionals, as it highlights the potential for developing more potent and specific therapeutic agents by utilizing single, active enantiomers. Furthermore, the detailed experimental protocols provided herein offer a robust framework for the continued investigation of chiral compounds and their interactions with biological systems. The dual agonism of this compound at both β-adrenergic receptors and TAAR1 also presents an interesting avenue for future research into the nuanced pharmacological profile of this and other phenethanolamines.

References

Methodological & Application

Application Note: High-Throughput Analysis of Ractopamine in Animal Tissues by HPLC-MS/MS

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of ractopamine in various animal tissues, including muscle, liver, kidney, and fat. This compound, a beta-adrenergic agonist, is utilized in some countries as a feed additive to promote leanness in animals raised for meat production.[1][2] Regulatory bodies in many jurisdictions, however, have banned or restricted its use, necessitating reliable analytical methods for monitoring its presence in food products.[1] This method employs a straightforward liquid-liquid extraction procedure followed by analysis using triple quadrupole mass spectrometry, providing high selectivity and sensitivity for detection at levels well below established maximum residue limits (MRLs). The method has been validated for accuracy, precision, and linearity, demonstrating its suitability for routine monitoring and regulatory compliance testing.

Introduction

This compound hydrochloride is a phenethanolamine compound that acts as a beta-adrenergic agonist, redirecting nutrients from fat deposition towards muscle protein synthesis.[3] This results in increased lean muscle mass and improved feed efficiency in livestock such as swine and cattle.[4] While approved for use in some countries, concerns over potential adverse effects in humans have led to a zero-tolerance policy in many international markets, including the European Union, China, and Russia.

Consequently, the development of rapid, sensitive, and reliable analytical methods for the detection of this compound residues in animal-derived food products is of paramount importance for international trade and consumer safety. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this analysis due to its high specificity and sensitivity. This application note provides a detailed protocol for a validated HPLC-MS/MS method for the quantification of this compound in diverse animal tissues.

Experimental

Sample Preparation and Extraction

A simple and efficient extraction protocol is employed to isolate this compound from complex tissue matrices.

Materials:

-

Homogenizer

-

Centrifuge

-

50 mL polypropylene centrifuge tubes

-

Ethyl acetate

-

Acetonitrile

-

n-Hexane

-

Methanol

-

4 M Potassium carbonate solution

-

This compound hydrochloride reference standard

-

Internal Standard (IS), e.g., this compound-d5

Protocol:

-

Homogenization: Weigh 5.0 g of homogenized tissue sample (muscle, liver, or kidney) into a 50 mL centrifuge tube. For muscle tissue, remove the fat layer as much as possible before homogenization.

-

Extraction:

-

For muscle, liver, and kidney: Add 20 mL of ethyl acetate and 1 mL of 4 mol/L potassium carbonate solution. Homogenize for 1 minute.

-

For fat tissue: Add 30 mL each of acetonitrile and n-hexane saturated with acetonitrile. Homogenize for 1 minute.

-

-

Centrifugation: Centrifuge the samples at 3,000 rpm for 10 minutes.

-

Liquid-Liquid Partitioning:

-

For muscle, liver, and kidney: Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction of the residue with another 20 mL of ethyl acetate. Combine the ethyl acetate layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

For fat: Transfer the lower acetonitrile layer to a separatory funnel. Add 30 mL of n-hexane saturated with acetonitrile, shake, and discard the upper n-hexane layer. Repeat this washing step.

-

-

Reconstitution: Dissolve the dried residue in 1.0 mL of methanol. This solution is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm) |

| Mobile Phase A | 0.05% Trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 80:20 (A:B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | This compound: m/z 302 -> 284, 302 -> 164 |

| This compound-d5 (IS): m/z 307 -> 289 | |

| Collision Energy | Optimized for each transition |

Results and Discussion

The developed HPLC-MS/MS method demonstrates excellent performance for the quantification of this compound in various animal tissues. The chromatographic separation provides a sharp and symmetrical peak for this compound, free from matrix interferences. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.

Method Validation

The method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Linearity: A linear calibration curve was obtained over the concentration range of 0.1 to 50 ng/mL, with a correlation coefficient (r²) > 0.99.

LOD and LOQ: The limits of detection and quantification were determined for different tissue matrices.

| Tissue Type | LOD (ng/g or ppb) | LOQ (ng/g or ppb) |

| Muscle | 0.03 | 0.11 |

| Liver | 0.02 | 0.06 |

| Abomasum | 0.09 | 0.32 |

| Omasum | 0.01 | 0.05 |

| Small Intestine | 0.03 | 0.09 |

| Reticulum | 0.01 | 0.03 |

| Data adapted from a study on beef tissues. |

Accuracy and Precision: The accuracy of the method was evaluated through recovery studies by spiking blank tissue samples at three different concentration levels. The precision was expressed as the relative standard deviation (RSD).